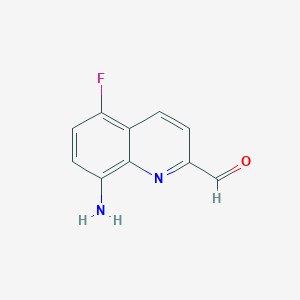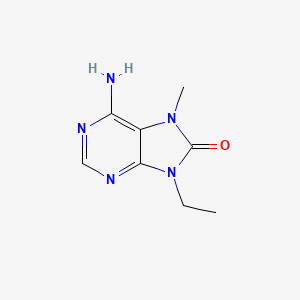
2-(5-Fluoro-1h-inden-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Fluoro-1h-inden-3-yl)acetamide is an organic compound that belongs to the class of indene derivatives It features a fluorine atom attached to the indene ring, which is fused with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1h-inden-3-yl)acetamide typically involves the reaction of 5-fluoroindene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Fluoro-1h-inden-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 5-fluoro-1h-indene-3-carboxylic acid.
Reduction: Formation of 2-(5-fluoro-1h-inden-3-yl)ethylamine.
Substitution: Formation of various substituted indene derivatives, depending on the reagent used.
科学的研究の応用
2-(5-Fluoro-1h-inden-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Fluoro-1h-inden-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their function.
類似化合物との比較
Similar Compounds
2-(5-Fluoro-1h-indol-3-yl)acetamide: Similar structure but contains an indole ring instead of an indene ring.
2-(5-Fluoro-1h-inden-3-yl)ethanamine: Similar structure but contains an amine group instead of an acetamide group.
5-Fluoro-2-methyl-1h-indene: Similar structure but lacks the acetamide group.
Uniqueness
2-(5-Fluoro-1h-inden-3-yl)acetamide is unique due to the presence of both the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetamide group provides opportunities for hydrogen bonding and interaction with biological targets.
特性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
2-(6-fluoro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10FNO/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h2-4,6H,1,5H2,(H2,13,14) |
InChIキー |
CDZNNTVWKJHRIU-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C2=C1C=CC(=C2)F)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


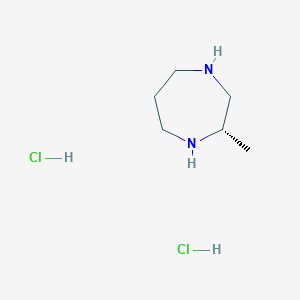

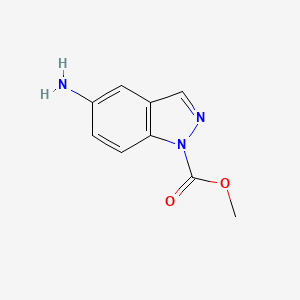

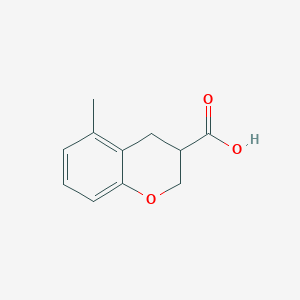

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)

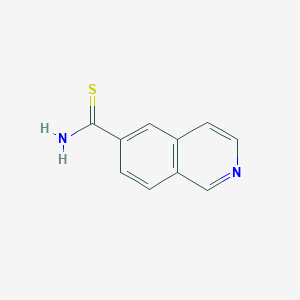
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
